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Abstract

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the
bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and
p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain, I-
CBP112 modulates gene expression, leading to a range of cellular effects, including impaired
self-renewal of cancer cells, induction of cellular differentiation, and sensitization to
chemotherapy. This technical guide provides an in-depth overview of the function of I-CBP112
hydrochloride, including its mechanism of action, key quantitative data, detailed experimental
protocols, and the signaling pathways it perturbs.

Core Mechanism of Action

I-CBP112 hydrochloride functions as a competitive inhibitor at the bromodomain of CBP and
p300, which are histone acetyltransferases (HATS) crucial for the regulation of gene expression.
[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine
residues on histones and other proteins. This interaction is critical for the recruitment of
CBP/p300 to specific chromatin regions, leading to histone acetylation and subsequent
transcriptional activation.

By occupying the acetyl-lysine binding pocket of the bromodomain, I-CBP112 prevents the
"reading"” of acetylated histone marks by CBP/p300.[2] This disrupts the normal recruitment
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and localization of these coactivators at gene promoters and enhancers. Interestingly, while

inhibiting the bromodomain's reader function, I-CBP112 has been shown to allosterically

enhance the HAT activity of CBP/p300, leading to increased acetylation of specific histone

residues, notably H3K18.[3] This dual action—inhibition of bromodomain binding and

enhancement of catalytic activity—results in a complex reprogramming of the cellular

transcriptome.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of I-

CBP112 with its targets and its cellular effects.

Table 1: Binding Affinity and Potency of I-CBP112 Hydrochloride

Parameter Target Value Assay Method Reference
Isothermal
CBP o
Kd ) 142 nM Titration [1]
Bromodomain ]
Calorimetry
Isothermal
p300 L
Kd ) 625 nM Titration [1]
Bromodomain ]
Calorimetry
Acetylated
IC50 Histone 170 nM Cell-free assay Not Specified
Displacement
p300/CBP- _
] In vitro HAT
EC50 mediated H3K18  ~2 uM [1]
assay

Acetylation

Table 2: Cellular Activity of I-CBP112 Hydrochloride
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Cell Line Effect Concentration  Assay Reference
Leukemic Cell )
) Impaired colony . Colony
Lines (Human ) Not Specified ) [1]
formation Formation Assay
and Mouse)
Leukemic Cell Induction of ) o
) - Differentiation
Lines (Human cellular Not Specified [1]
_ o Assay
and Mouse) differentiation
KG1la (Acute Enhanced
Myeloid H3K18 10 and 20 uM Western Blot [3]
Leukemia) acetylation
Enhanced
LNCaP (Prostate
H3K18 10 and 20 uM Western Blot [3]
Cancer) ]
acetylation
MDA-MB-231 Repression of
(Triple-Negative ABC transporter Not Specified Not Specified [4]
Breast Cancer) genes
Repression of
A549 (Lung » .
ABC transporter Not Specified Not Specified [4]
Cancer)
genes
] Repression of
HepG2 (Liver N N
ABC transporter Not Specified Not Specified [4]
Cancer)
genes

Signaling Pathways and Experimental Workflows
I-CBP112 Signaling Pathway

The following diagram illustrates the mechanism of action of I-CBP112 on the CBP/p300
signaling pathway, leading to altered gene expression.
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Caption: I-CBP112 inhibits the CBP/p300 bromodomain and enhances HAT activity, altering
gene expression and cellular fate.
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Experimental Workflow: Assessing I-CBP112 Efficacy in
Leukemia

The following diagram outlines a typical experimental workflow to evaluate the anti-leukemic
properties of I-CBP112 hydrochloride.

In Vitro Evaluation In Vivo Validation
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Caption: A workflow for evaluating the anti-leukemic effects of I-CBP112, from in vitro assays to
in vivo models.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding
Affinity
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Objective: To determine the dissociation constant (Kd) of I-CBP112 for the bromodomains of
CBP and p300.

Materials:

Purified recombinant human CBP or p300 bromodomain protein

I-CBP112 hydrochloride

ITC instrument (e.g., Malvern MicroCal)

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NacCl, 0.5 mM TCEP)

DMSO

Protocol:

» Protein Preparation: Dialyze the purified bromodomain protein against the ITC buffer
overnight at 4°C to ensure buffer matching. Determine the final protein concentration using a
spectrophotometer (A280).

e Ligand Preparation: Dissolve I-CBP112 hydrochloride in DMSO to create a high-
concentration stock solution. Further dilute the stock solution in the final dialysis buffer to the
desired concentration for titration. The final DMSO concentration in the injectant should be
matched in the protein solution to minimize heat of dilution effects.

e ITC Experiment Setup:

o Thoroughly clean the sample and reference cells of the ITC instrument with detergent and
water.

o Load the reference cell with the dialysis buffer.

o Load the sample cell with the bromodomain protein solution (typically 20-50 uM).

o Load the injection syringe with the I-CBP112 solution (typically 200-500 uM).

o Titration:
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o Set the experimental temperature (e.g., 25°C).

o Perform an initial injection of a small volume (e.g., 0.4 pL) to remove any air from the
syringe tip, and discard this data point.

o Perform a series of injections (e.g., 19 injections of 2 pL each) with a spacing of 150
seconds between injections to allow the signal to return to baseline.

o Data Analysis:
o Integrate the raw titration data to obtain the heat change for each injection.

o Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the
instrument's software (e.g., Origin) to determine the stoichiometry (n), binding enthalpy
(AH), and association constant (Ka).

o Calculate the dissociation constant (Kd) as the reciprocal of Ka.

In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To measure the effect of I-CBP112 on the enzymatic activity of CBP/p300.
Materials:

e Recombinant full-length CBP or p300 enzyme

o Histone H3 peptide or recombinant histone H3 as substrate

o Acetyl-Coenzyme A (Acetyl-CoA)

e |-CBP112 hydrochloride

o HAT assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

o Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or a coupled
enzymatic assay for CoA-SH detection)

Protocol:
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e Prepare a reaction mixture containing HAT assay buffer, histone substrate, and Acetyl-CoA.
e Add varying concentrations of I-CBP112 or vehicle control (DMSO) to the reaction mixture.
« Initiate the reaction by adding the CBP or p300 enzyme.

 Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

» Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing with
sodium carbonate).

e Quantify the amount of acetylated histone product using the chosen detection method.

e Plot the enzyme activity as a function of I-CBP112 concentration and fit the data to a suitable
dose-response curve to determine the EC50.

Leukemia Cell Colony Formation Assay

Objective: To assess the effect of I-CBP112 on the self-renewal capacity of leukemic cells.

Materials:

Leukemia cell line (e.g., MOLM-13, MV4-11)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

I-CBP112 hydrochloride

Methylcellulose-based medium (e.g., MethoCult™)

Sterile petri dishes or multi-well plates
Protocol:
e Culture leukemia cells to logarithmic growth phase.

o Treat the cells with various concentrations of I-CBP112 or vehicle control for a specified
period (e.g., 24-72 hours).
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o Harvest the cells and perform a viable cell count.

e Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 500-1000
cells/mL).

» Plate the cell-methylcellulose mixture into petri dishes or wells of a multi-well plate.
 Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days.

e Count the number of colonies (defined as a cluster of >50 cells) in each dish or well using a
microscope.

o Calculate the plating efficiency and the surviving fraction for each treatment condition.

In Vivo Leukemia Mouse Model

Objective: To evaluate the in vivo efficacy of I-CBP112 in a preclinical model of leukemia.

Materials:

Immunocompromised mice (e.g., NSG mice)

Human leukemia cells (e.g., patient-derived xenograft cells or a cell line engineered with a
luciferase reporter)

I-CBP112 hydrochloride formulated for in vivo administration

Vehicle control

Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
o Engraftment: Inject the leukemia cells into the tail vein of the immunocompromised mice.

e Monitoring: Monitor the engraftment and progression of leukemia by weekly bioluminescence
imaging or by monitoring peripheral blood for the presence of human leukemia cells.
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e Treatment: Once the leukemia is established, randomize the mice into treatment and control
groups.

o Administer I-CBP112 or vehicle control to the mice via the appropriate route (e.g., oral
gavage, intraperitoneal injection) at a predetermined dose and schedule.

» Efficacy Assessment:
o Continue to monitor tumor burden using bioluminescence imaging.
o Monitor the overall health and survival of the mice.

o At the end of the study, collect tissues (e.g., bone marrow, spleen) to assess the extent of
leukemic infiltration.

o Data Analysis: Compare the tumor growth, survival curves, and tissue infiltration between the
I-CBP112-treated and control groups to determine the therapeutic efficacy.

Conclusion

I-CBP112 hydrochloride represents a valuable chemical probe for studying the biological
roles of the CBP/p300 bromodomains and a potential therapeutic lead for the treatment of
diseases characterized by dysregulated CBP/p300 function, such as certain cancers. Its unique
mechanism of action, involving both inhibition of bromodomain binding and allosteric activation
of HAT activity, underscores the complex regulatory landscape of these crucial transcriptional
coactivators. The experimental protocols and data presented in this guide provide a
comprehensive resource for researchers seeking to further investigate the function and
therapeutic potential of I-CBP112 and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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